molecular formula C4H3ClIN3O B11769703 2-Amino-6-chloro-5-iodopyrimidin-4(1H)-one

2-Amino-6-chloro-5-iodopyrimidin-4(1H)-one

Cat. No.: B11769703
M. Wt: 271.44 g/mol
InChI Key: LCWZDUICMXKNFX-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-5-iodopyrimidin-4(1H)-one is a heterocyclic organic compound with the molecular formula C4H3ClIN3O. This compound is characterized by the presence of amino, chloro, and iodo substituents on a pyrimidine ring, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-5-iodopyrimidin-4(1H)-one typically involves the halogenation of pyrimidine derivatives. One common method is the iodination of 2-Amino-6-chloropyrimidin-4(1H)-one using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-5-iodopyrimidin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-6-chloro-5-iodopyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly in the field of oncology.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-5-iodopyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-chloro-5-iodopyrimidin-4(1H)-one is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The combination of amino, chloro, and iodo groups on the pyrimidine ring makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C4H3ClIN3O

Molecular Weight

271.44 g/mol

IUPAC Name

2-amino-4-chloro-5-iodo-1H-pyrimidin-6-one

InChI

InChI=1S/C4H3ClIN3O/c5-2-1(6)3(10)9-4(7)8-2/h(H3,7,8,9,10)

InChI Key

LCWZDUICMXKNFX-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(NC1=O)N)Cl)I

Origin of Product

United States

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